molecular formula C10H6F4 B1399320 1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene CAS No. 2229492-89-9

1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene

Cat. No. B1399320
M. Wt: 202.15 g/mol
InChI Key: ODNZVCVUVAEBHC-UHFFFAOYSA-N
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Description

1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene, also known as 1-fluoro-2-propenyl-4-trifluoromethylbenzene, is a fluorinated compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in organic reactions, and as a pharmaceutical intermediate. This compound has a number of unique properties that make it useful in many fields, including organic chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

Photochemical Studies

1-Fluoro-2-(trifluoromethyl)benzene has been extensively studied in the field of photochemistry. Research has shown that the fluorescence spectra of this compound, along with its isomers, are significantly influenced by various wavelengths and pressures. Studies demonstrate that the compound's fluorescent emission can be enhanced or quenched under different conditions, revealing valuable insights into its photophysical processes (Al-ani, 1973).

Chemical Reactions and Synthesis

The compound plays a critical role in various chemical reactions and synthesis processes. For instance, it has been used in the fluorination of 1,3-bis-(trifluoromethyl)benzene, leading to the formation of aromatic products with distinct mechanistic implications and potential reaction pathways (Parsons, 1972).

Material Science Applications

In the field of materials science, derivatives of 1-fluoro-2-(trifluoromethyl)benzene have been explored for their mesomorphic properties. These studies contribute to the understanding of phase transition temperatures and the stability of certain phases in liquid crystals and related materials (Dabrowski et al., 1995).

Polymer Research

In polymer research, the compound has been used for synthesizing hyperbranched poly(arylene ether)s, demonstrating its utility in creating materials with high molecular weight and excellent thermal stability. This research contributes significantly to developing advanced polymers with specific desired properties (Banerjee et al., 2009).

Advanced Material Synthesis

The compound is also utilized in synthesizing advanced materials like soluble fluoro-polyimides. These materials are known for their excellent thermal stability, low moisture absorption, and high hygrothermal stability, making them valuable for various industrial applications (Xie et al., 2001).

properties

IUPAC Name

1-fluoro-2-prop-2-ynyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4/c1-2-3-7-6-8(10(12,13)14)4-5-9(7)11/h1,4-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNZVCVUVAEBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1=C(C=CC(=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene
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1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene

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